molecular formula C17H26N8O5 B010584 (S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid CAS No. 104317-64-8

(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid

Cat. No.: B010584
CAS No.: 104317-64-8
M. Wt: 422.4 g/mol
InChI Key: UXOOSQUBNBVHPO-NSHDSACASA-N
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Description

PCF 39 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in flame retardancy and has been studied for its effectiveness in different materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

PCF 39 can be synthesized through a reaction involving urea, phosphoric acid, and cellulose. The structure of PCF 39 is confirmed using Fourier transform infrared spectroscopy and scanning electron microscopy coupled with an energy dispersive spectrometer . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of PCF 39 involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized to maximize yield and purity, often involving steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

PCF 39 undergoes various chemical reactions, including:

    Oxidation: PCF 39 can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involving PCF 39 typically require specific reducing agents and conditions.

    Substitution: PCF 39 can participate in substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in reactions with PCF 39 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from reactions involving PCF 39 depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism by which PCF 39 exerts its effects involves its interaction with specific molecular targets and pathways. In the context of flame retardancy, PCF 39 promotes the formation of a char layer on the material’s surface, which acts as a barrier to heat and oxygen, thereby reducing flammability . The molecular targets and pathways involved in this process include the promotion of crosslinking and carbonization of polymer chains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PCF 39

PCF 39 stands out due to its high efficiency in promoting flame retardancy and its versatility in various applications. Its unique structure allows it to interact effectively with different materials, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-1H-purin-9-yl)pentoxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N8O5/c18-16(19)20-6-4-5-11(15(27)28)24-17(29)30-8-3-1-2-7-25-10-23-12-13(25)21-9-22-14(12)26/h9-11H,1-8H2,(H,24,29)(H,27,28)(H4,18,19,20)(H,21,22,26)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOOSQUBNBVHPO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146386
Record name Pcf 39
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104317-64-8
Record name Pcf 39
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104317648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pcf 39
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid
Reactant of Route 2
(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid
Reactant of Route 3
(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid
Reactant of Route 4
(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid
Reactant of Route 5
(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid
Reactant of Route 6
(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid

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